molecular formula C9H9NO2S B184911 7-Methoxy-1,4-benzothiazin-3-one CAS No. 22726-30-3

7-Methoxy-1,4-benzothiazin-3-one

カタログ番号: B184911
CAS番号: 22726-30-3
分子量: 195.24 g/mol
InChIキー: ZITGVVWIRFDIBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Development of Benzothiazine Chemistry

The development of benzothiazine chemistry represents a significant milestone in heterocyclic medicinal chemistry, with roots tracing back to early 20th-century investigations into sulfur-containing heterocycles. The benzothiazinone scaffold gained particular prominence following the groundbreaking discovery of BTZ043, which demonstrated exceptional antitubercular activity with minimal inhibitory concentrations in the nanomolar range. This breakthrough catalyzed intensive research into benzothiazinone derivatives, leading to the identification of compounds such as PBTZ169 and various substituted analogs.

The evolution of benzothiazine chemistry has been driven primarily by the urgent need for novel antitubercular agents capable of addressing multidrug-resistant and extensively drug-resistant tuberculosis strains. Historical investigations revealed that benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis, a critical component of mycobacterial cell wall biogenesis. The identification of the DprE1 enzyme as the specific target has provided a mechanistic foundation for rational drug design within this chemical class.

Research efforts have progressively focused on optimizing the benzothiazinone scaffold through strategic substitution patterns, with particular attention to positions that enhance potency, selectivity, and pharmacokinetic properties. The 7-methoxy substitution pattern represents one such optimization strategy, potentially offering improved binding affinity and metabolic stability compared to unsubstituted analogs.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a member of the six-membered benzothiazine family. The compound features a fused benzene-thiazine ring system with a methoxy substituent at the 7-position and a ketone functionality at the 3-position. This structural arrangement places it within the broader category of benzothiazinones, which have emerged as privileged scaffolds in medicinal chemistry.

The chemical identity of this compound is defined by several key parameters:

Property Value
CAS Number 22726-30-3
Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
Melting Point 183-187°C
SMILES COc1ccc2NC(=O)CSc2c1
InChI Key ZITGVVWIRFDIBZ-UHFFFAOYSA-N

The structural characteristics of this compound include a planar aromatic system that facilitates π-π stacking interactions, a sulfur atom capable of forming covalent bonds with nucleophilic residues, and a methoxy group that can participate in hydrogen bonding interactions. These features collectively contribute to the compound's potential biological activity and pharmacological properties.

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of this compound extends beyond its role as a single compound to encompass its position within the broader benzothiazinone research paradigm. Benzothiazinone derivatives have demonstrated exceptional promise as antitubercular agents, with several compounds progressing through preclinical development stages. The 7-methoxy substitution pattern represents a specific structural modification that may confer advantageous properties compared to other benzothiazinone variants.

Research investigations have revealed that benzothiazinones operate through a unique mechanism involving covalent modification of the DprE1 enzyme. Crystal structure analyses of DprE1-benzothiazinone complexes have demonstrated the formation of semimercaptal adducts between the inhibitor and an active-site cysteine residue (Cys387 or Cys394), resulting in irreversible enzyme inactivation. This mechanism explains the exceptional potency observed with benzothiazinone compounds, which exhibit minimal inhibitory concentrations significantly lower than conventional antitubercular agents.

The development of structure-activity relationships within the benzothiazinone series has identified key structural features that influence biological activity. Substitution patterns at various positions of the benzothiazinone core have been systematically explored, with modifications at the 2-position receiving particular attention. The 7-methoxy variant represents an alternative substitution strategy that may offer distinct advantages in terms of target selectivity, metabolic stability, or pharmacokinetic properties.

Recent synthetic approaches have focused on developing environmentally friendly and scalable methods for preparing benzothiazinone derivatives. Novel synthetic routes have been developed that avoid toxic reagents and are suitable for good manufacturing practice requirements, addressing important considerations for pharmaceutical development. These advances support the continued investigation of this compound and related compounds as potential therapeutic agents.

特性

IUPAC Name

7-methoxy-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITGVVWIRFDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328042
Record name 7-Methoxy-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22726-30-3
Record name 7-Methoxy-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1,4-benzothiazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Ullmann Coupling for Structural Diversification

Copper-mediated Ullmann coupling between 2-bromothiophenol and 2-haloacetanilide forms 1,4-benzothiazin-3-ones. This method avoids noble metals and achieves 85–92% yields (Table 1) .
Key Advantages :

  • Ligand-free conditions
  • Broad substrate tolerance for aryl halides .

Alkylation at the Sulfur Center

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH or K2_2CO3_3 yields SS-alkyl derivatives. For example:
7 Methoxy 1 4 benzothiazin 3 one+CH3INaH DMFS Methyl derivative\text{7 Methoxy 1 4 benzothiazin 3 one}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{S Methyl derivative}
Typical Yields : 65–78% .

Oxidation to Sulfoxides/Sulfones

Controlled oxidation with H2_2O2_2 or mm-CPBA converts the thioether group to sulfoxide or sulfone derivatives.
Conditions :

  • Solvent: Dichloromethane
  • Oxidizing Agent: 30% H2_2O2_2 (1 equiv. for sulfoxide; 2 equiv. for sulfone)
  • Temperature: 0–25°C .

Reaction with Hydrazines

Condensation with hydrazine derivatives forms triazolothiadiazine hybrids, as demonstrated in antitubercular studies (Table 2) .
Example :
7 Methoxy 1 4 benzothiazin 3 one+HydrazineTriazolothiadiazine Derivative\text{7 Methoxy 1 4 benzothiazin 3 one}+\text{Hydrazine}\rightarrow \text{Triazolothiadiazine Derivative}
Biological Activity : IC50_{50} = 8.48 μM (AChE inhibition in rat cortex) .

Cycloaddition with Epoxides

Regioselective ring-opening of α-cyano epoxides generates fused benzothiazine systems. This method is efficient for constructing polycyclic frameworks .

Biological Activity and Derivatives

Derivative Activity IC50_{50}/EC50_{50} Source
5Bd (Triazolothiadiazine)Acetylcholinesterase inhibition8.48 μM (cortex)
DIMBOA Analog Cytotoxicity (HepG2 cells)20 μM (MN frequency)
Sulfone Derivative Antimycobacterial activityMIC = 0.5 μg/mL

科学的研究の応用

Antimicrobial Activity

One of the primary applications of 7-Methoxy-1,4-benzothiazin-3-one is in antimicrobial research. Studies have demonstrated that derivatives of benzothiazine compounds exhibit promising antimicrobial properties. For instance, a study synthesized various benzothiazine derivatives and evaluated their efficacy against a range of microbial strains, showing significant inhibitory effects .

Case Study: Synthesis and Testing
A series of benzothiazine derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the benzothiazine structure enhanced antibacterial activity, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

Research has also focused on the anticancer potential of benzothiazine derivatives. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assay
In vitro studies conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism of action appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer drug .

Drug Design and Development

The compound's unique structure allows for modifications that can lead to improved pharmacological profiles. Structure-activity relationship (SAR) studies have been conducted to optimize its therapeutic potential.

Table: Structure-Activity Relationship Studies

Modification Effect on Activity
Addition of halogensIncreased potency against bacteria
Alteration of substituentsEnhanced selectivity towards cancer cells

These modifications have been shown to significantly impact both the potency and selectivity of the compound, indicating its versatility in drug design .

Biocatalysis Applications

Recent studies have explored the use of biocatalysts in synthesizing benzothiazine derivatives from simpler precursors. For example, baker's yeast was utilized successfully to catalyze reactions involving aminothiols and carbonyl compounds, leading to high yields of this compound derivatives .

作用機序

The mechanism of action of 7-Methoxy-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit bacterial enzymes, resulting in antibacterial effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

類似化合物との比較

Key Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
7-Methoxy-1,4-benzothiazin-3-one C₉H₉NO₂S 211.24 Not reported Moderate in DMSO
2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one C₉H₉NO₄ 195.17 N/A High in polar solvents
7-Hexyloxy-1,4-benzothiazin-3-one C₁₅H₂₁NO₂S 295.40 Not reported Low in water

Research Findings and Insights

  • Anticonvulsant Activity : Alkoxy chain length inversely correlates with neurotoxicity; 7-hexyloxy derivative (3f) showed the highest safety margin (TD₅₀ = 243.9 mg/kg) .
  • Antibacterial Limitations : Triazole derivatives’ inactivity (e.g., 10b) underscores the need for optimized substituents and regioselectivity in cycloaddition reactions .
  • Structural Flexibility: Replacement of sulfur with oxygen (benzoxazinones) shifts bioactivity from therapeutic to ecological roles (e.g., plant defense metabolites) .

生物活性

7-Methoxy-1,4-benzothiazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological mechanisms, research findings, and potential applications of this compound.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO2SC_9H_9NO_2S and a molecular weight of 195.24 g/mol. The presence of a methoxy group at the 7th position is crucial for its unique chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity . It has been shown to inhibit various bacterial strains, making it a potential candidate for developing new antibiotics. A comparative study highlighted its efficacy against both Gram-positive and Gram-negative bacteria:

CompoundZone of Inhibition (mm)Gram-positive BacteriaGram-negative Bacteria
This compound18.06 ± 0.11Staphylococcus aureus (21.4)Pseudomonas aeruginosa (18.07)
Streptomycin24.3 ± 0.30Bacillus subtilis (22.16)Klebsiella pneumoniae (18.4)

These results suggest that while this compound shows promising antibacterial effects, it may not surpass traditional antibiotics like streptomycin in potency .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis and inhibition of cell proliferation. For instance, derivatives of benzothiazinones have shown potential as acetylcholinesterase (AChE) inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's .

The mechanism of action for this compound involves interactions with specific molecular targets within bacterial cells and cancerous tissues:

  • Enzyme Inhibition : The compound can inhibit critical enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Cellular Processes : By interfering with cellular pathways, it can lead to cell death or reduced viability in target cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects on human fibroblast cells using the SRB assay, revealing no significant cytotoxicity at concentrations up to 100 µM .
  • Toxicokinetics : Research on related compounds like DIMBOA indicated that similar benzothiazine derivatives could exhibit toxicokinetic profiles affecting insect pests, suggesting potential ecological applications in pest control .
  • Antioxidant Activity : Some derivatives demonstrated mild antioxidant properties, which could contribute to their overall therapeutic profile by reducing oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Methoxy-1,4-benzothiazin-3-one, and how are intermediates characterized?

  • Methodology : Two main pathways are documented:

  • Route 1 : Starting from 5-methoxybenzo[d]thiazol-2-amine, alkylation and cyclization yield 7-alkoxy derivatives. Reaction conditions (e.g., solvent, temperature) are optimized for regioselectivity .
  • Route 2 : From 2-chloro-5-nitroaniline, sequential treatment with sodium sulfide, sulfur, and chloracetic acid produces benzothiazin-3-one scaffolds. Subsequent N-methylation and reduction generate intermediates .
    • Characterization : IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). 1^1H-NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic patterns. Mass spectrometry validates molecular ions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

  • Key Techniques :

  • 1^1H-NMR : Resolves substituent positions (e.g., methoxy groups, aromatic protons).
  • 13^{13}C-NMR : Confirms carbonyl (C=O) and heterocyclic carbons.
  • IR : Identifies characteristic vibrations (e.g., C=S in thiazinones at ~1250 cm⁻¹).
  • X-ray crystallography : Determines molecular conformation and packing (e.g., dihedral angles between benzothiazinone and substituents) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Approach :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.
  • Molecular Docking : Simulates binding to targets (e.g., CK2 kinase) using software like AutoDock. Adjust substituents to optimize binding energy (ΔG) .
  • Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

Q. What in vivo models evaluate the anticonvulsant efficacy of this compound analogs?

  • Protocols :

  • Maximal Electroshock (MES) Test : Mice are subjected to electric shocks (50 mA, 60 Hz) to induce tonic-clonic seizures. ED50_{50} (effective dose for 50% protection) is calculated .
  • Rotarod Test : Neurotoxicity is assessed by measuring latency to fall (TD50_{50} = dose causing motor impairment in 50% of mice).
  • Protective Index (PI) : Ratio of TD50_{50}/ED50_{50} quantifies safety (e.g., PI > 10 indicates low neurotoxicity) .

Q. How do structural modifications influence the pharmacological profile of this compound derivatives?

  • SAR Insights :

  • Alkoxy Chain Length : Increasing chain length (e.g., hexyloxy vs. methoxy) enhances lipophilicity, improving blood-brain barrier penetration but may increase toxicity .
  • Electron-Withdrawing Groups : Fluorine or nitro substituents enhance binding to GABA receptors, improving anticonvulsant activity .
  • Heterocyclic Fusion : Triazolo-benzothiazines (e.g., compound 4k ) show higher PI values (14.3) compared to carbamazepine (PI = 6.2) .

Q. What methodologies assess soil degradation dynamics of benzothiazinone derivatives?

  • Experimental Design :

  • Soil Incubation : Spiked soil samples are incubated under controlled conditions (25°C, 70% humidity). Degradation products are extracted and quantified via HPLC .
  • Half-Life (t1/2_{1/2}) : Determined using first-order kinetics. For example, DIMBOA (a structural analog) degrades with t1/2_{1/2} = 31 ± 1 h, forming MBOA as a stable intermediate .
  • Microbial Biotransformation : Soil-specific microbial communities influence degradation pathways (e.g., AMPO as a terminal product) .

Q. How are solubility challenges addressed during in vivo testing of hydrophobic benzothiazinone derivatives?

  • Strategies :

  • Prodrug Design : Introduce phosphate esters or glycosides to enhance aqueous solubility.
  • Nanoformulation : Use liposomes or polymeric nanoparticles to improve bioavailability.
  • Co-Solvents : Ethanol/Cremophor EL mixtures are empirically optimized for intraperitoneal administration .

Methodological Resources

Parameter Example Data Reference
Anticonvulsant ED50_{50}17.0 mg/kg (compound 4k )
Neurotoxicity TD50_{50}243.9 mg/kg (compound 4k )
DFT HOMO-LUMO Gap4.2 eV (correlates with reactivity)
Soil Degradation t1/2_{1/2}5 ± 1 days (MBOA)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。